3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride
Description
3-Amino-N-(2-hydroxyphenyl)propanamide hydrochloride is a propanamide derivative featuring a hydroxyl-substituted phenyl group and an amino moiety, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
3-amino-N-(2-hydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-6-5-9(13)11-7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYJNITLHHIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride involves several steps. One common method includes the reaction of 2-hydroxybenzaldehyde with nitromethane to form 2-hydroxy-β-nitrostyrene. This intermediate is then reduced to 2-hydroxyphenethylamine, which is subsequently acylated with acryloyl chloride to yield 3-Amino-n-(2-hydroxyphenyl)propanamide. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride is typically carried out in large reactors under controlled conditions. The process involves the same synthetic route but is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-n-(2-hydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences in substituents, molecular weights, and applications among propanamide derivatives:
Key Differences in Properties and Reactivity
Hydrogen Bonding Capacity: The 2-hydroxyphenyl group in the target compound enhances hydrogen bonding, improving solubility in polar solvents compared to halogenated analogs like 3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl . Fluorinated analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl) exhibit increased lipophilicity, favoring membrane permeability in drug candidates .
Thermal Stability: Methyl or chloro substituents (e.g., 3-Amino-N-(2-chloro-4-methylphenyl)propanamide HCl) may elevate melting points due to steric hindrance and reduced molecular symmetry .
Synthetic Utility: The ethyl ester derivative (CAS 1821827-13-7) is prone to hydrolysis, making it a transient intermediate in prodrug synthesis, unlike the stable amide backbone of the target compound . N-(4-Aminophenyl)propanamide serves as a ligand in coordination chemistry, leveraging its amino group for metal binding, a property less emphasized in the hydroxyphenyl variant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
